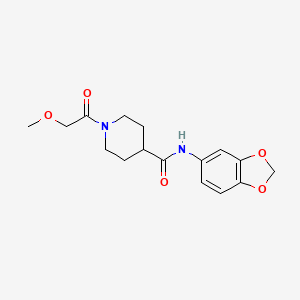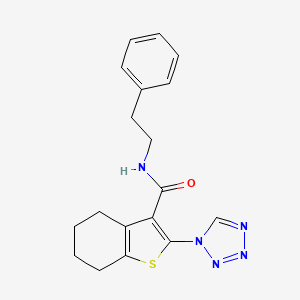![molecular formula C21H23N3O4 B11153929 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B11153929.png)
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substitutions, as well as a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide typically involves multiple steps. One common method starts with the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine. This intermediate is then subjected to heterocyclization under base-catalyzed ester condensation conditions to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenethylacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxy and methyl substitutions may enhance the compound’s binding affinity and specificity. The phenethylacetamide moiety may also contribute to the compound’s overall biological activity by facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core but differ in their substitution patterns and biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: This compound has a similar dimethoxy substitution but differs in its core structure and functional groups.
Uniqueness
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-23-17-12-19(28-3)18(27-2)11-16(17)21(26)24(14)13-20(25)22-10-9-15-7-5-4-6-8-15/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,25) |
InChI Key |
QXUQTRIYYQKYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11153852.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11153857.png)
![2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11153871.png)
![6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one](/img/structure/B11153881.png)
![4-methyl-3-[(1-oxo-1-phenylpropan-2-yl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153887.png)

![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tyrosine](/img/structure/B11153892.png)
![6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153907.png)
![N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide](/img/structure/B11153908.png)

![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11153913.png)
![3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11153919.png)
![{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B11153923.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B11153936.png)
